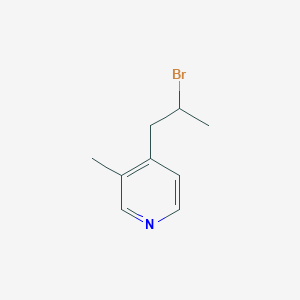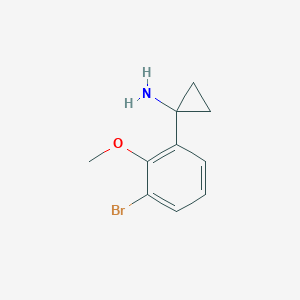
4-(2-Bromopropyl)-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromopropyl)-3-methylpyridine: is an organic compound that belongs to the class of pyridines It is characterized by a bromopropyl group attached to the fourth position and a methyl group attached to the third position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromopropyl)-3-methylpyridine typically involves the bromination of 3-methylpyridine followed by the alkylation with 2-bromopropane. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions:
Substitution Reactions: 4-(2-Bromopropyl)-3-methylpyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromopropyl group can lead to the formation of propyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile, products can include hydroxyl, cyano, or amino derivatives.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Propyl derivatives of the original compound.
科学的研究の応用
Chemistry: 4-(2-Bromopropyl)-3-methylpyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: The compound can be used in the development of biologically active molecules. Its derivatives may exhibit pharmacological properties and can be explored for potential therapeutic applications.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, dyes, and other functional materials.
作用機序
The mechanism of action of 4-(2-Bromopropyl)-3-methylpyridine in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can undergo further transformations leading to the desired products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
4-(2-Chloropropyl)-3-methylpyridine: Similar structure but with a chlorine atom instead of bromine.
4-(2-Fluoropropyl)-3-methylpyridine: Contains a fluorine atom in place of bromine.
4-(2-Iodopropyl)-3-methylpyridine: Iodine atom replaces the bromine atom.
Uniqueness: 4-(2-Bromopropyl)-3-methylpyridine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution with higher reactivity compared to its chloro or fluoro analogs. The bromine atom also influences the compound’s physical and chemical properties, making it distinct from other halogenated derivatives.
特性
分子式 |
C9H12BrN |
|---|---|
分子量 |
214.10 g/mol |
IUPAC名 |
4-(2-bromopropyl)-3-methylpyridine |
InChI |
InChI=1S/C9H12BrN/c1-7-6-11-4-3-9(7)5-8(2)10/h3-4,6,8H,5H2,1-2H3 |
InChIキー |
VFHLGOKUTRUZCP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1)CC(C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-(Benzo[d]thiazol-2-yl)-2-methylbutanal](/img/structure/B13597380.png)






![alpha-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-methanol](/img/structure/B13597418.png)

